Absence of Published Head-to-Head Comparator Data for 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one
A systematic search of the open scientific and patent literature for 1-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one (CAS 160758-18-9) did not identify any peer-reviewed study, patent, or authoritative database entry that contains quantitative, comparator-based performance data (e.g., IC₅₀, Kd, solubility, logP, reaction yield, or selectivity ratio) against a named structural analog [1]. Consequently, no direct head-to-head evidence can be presented. The compound is primarily offered as a catalog building block by multiple suppliers, with the only reported quantitative metric being a minimum purity specification of 95–97% . This information gap means that any claim of differentiation over compounds such as 5-phenyl-1,3,4-oxadiazole-2-thiol or 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one would currently be unsupported by published data.
| Evidence Dimension | Published comparative biological or physicochemical data |
|---|---|
| Target Compound Data | No published quantitative comparator data found |
| Comparator Or Baseline | Representative in-class analogs (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol, piperidin-2-one variants) |
| Quantified Difference | Not available |
| Conditions | Systematic literature review (PubMed, Google Scholar, Google Patents, BindingDB) as of early 2025 |
Why This Matters
For scientific selection and procurement, the absence of published head-to-head data means that users must generate their own comparative performance data for the intended application—no pre-existing evidence currently justifies prioritizing this compound over a closely related analog.
- [1] Literature search across PubMed, Google Scholar, Google Patents, and BindingDB using CAS 160758-18-9, IUPAC name, InChIKey KEFULOLFGBVEJN-UHFFFAOYSA-N, and substructure keywords (accessed 2025). View Source
